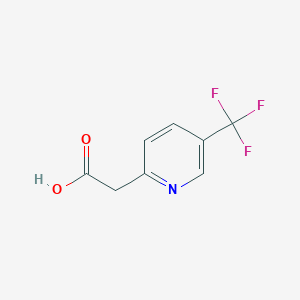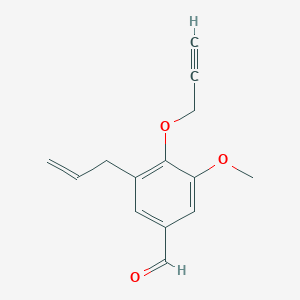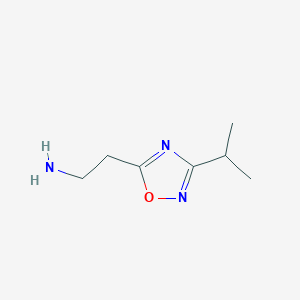
2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine” is a chemical compound with the empirical formula C7H14ClN3O and a molecular weight of 191.66 . It is also known as “2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride” and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine”, typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole . Another method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of “2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine” includes an oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in similar structures .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine” include its empirical formula (C7H14ClN3O), molecular weight (191.66), and its SMILES string (CC(C1=NOC(CCN)=N1)C.Cl) .Scientific Research Applications
Synthesis and Pharmacological Applications : Oxadiazoles, including 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, are recognized for their favorable physical, chemical, and pharmacokinetic properties. These compounds enhance pharmacological activity through hydrogen bond interactions with biomacromolecules, exhibiting antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent studies have reported new compounds containing oxadiazole rings, underscoring their utility in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Therapeutic Worth : The unique structural feature of 1,3,4-oxadiazole rings facilitates effective binding with various enzymes and receptors, eliciting a broad spectrum of bioactivities. This has led to the development of 1,3,4-oxadiazole-based derivatives for treating a range of ailments, highlighting their immense therapeutic value (Verma et al., 2019).
Synthetic Strategies for Psychological Disorders : Oxadiazoles have shown promise in treating mental health issues such as parkinsonism, Alzheimer's, schizophrenia, and epilepsy. Recent synthetic strategies for creating oxadiazole derivatives demonstrate their potential in addressing mental disorders, providing valuable insights for future research (Saxena et al., 2022).
Antiparasitic Agents : The heterocyclic oxadiazole rings, particularly 1,2,4- and 1,3,4-oxadiazoles, have been explored for the design and synthesis of new drugs to treat parasitic infections. Their distinct properties and interactions with biological receptors underline the oxadiazole core as a versatile scaffold in developing antiparasitic drugs (Pitasse-Santos et al., 2017).
Biological Activities of Coumarin and Oxadiazole Derivatives : Coumarin and oxadiazole derivatives exhibit a wide range of pharmacological activities. Their potential as foundational structures for synthesizing more effective and potent drugs has been thoroughly reviewed, showcasing their significance in drug development (Jalhan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)7-9-6(3-4-8)11-10-7/h5H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZAQAIZJDBTJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

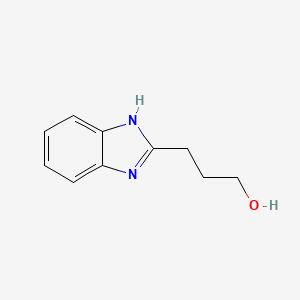
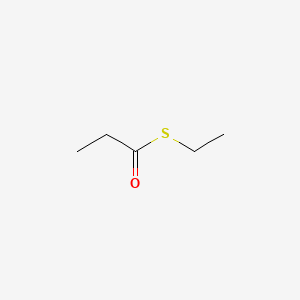
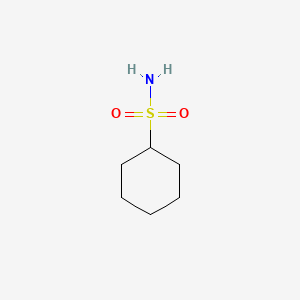
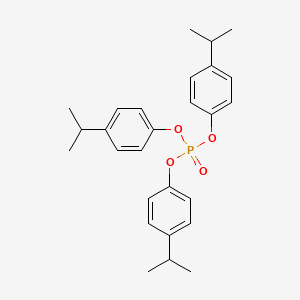
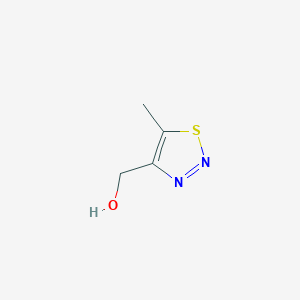
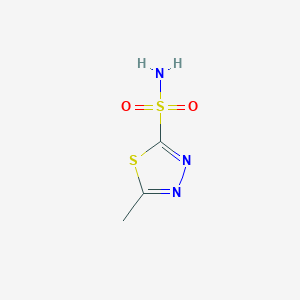
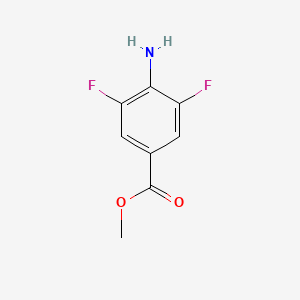


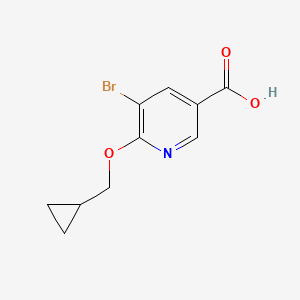
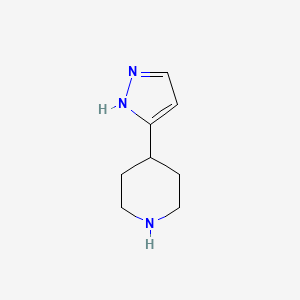
![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)
